PPITC has been extensively studied for its potential role in cancer prevention. Studies suggest that it may possess chemopreventive properties by:
PPITC has demonstrated antibacterial activity against various foodborne pathogens, including:
Research suggests that PPITC may have additional potential applications in the following areas:
3-Phenylpropyl isothiocyanate is a sulfur-containing organic compound with the molecular formula C${10}$H${11}$NCS. It is classified as an isothiocyanate, a group of compounds known for their potential biological activities, particularly in cancer prevention and detoxification processes. This compound is characterized by a phenyl group attached to a propyl chain, with an isothiocyanate functional group (-N=C=S) at the terminal end. It is often used in research related to its chemopreventive properties and as an inducer of phase II detoxifying enzymes, which play a crucial role in the metabolism of various xenobiotics and carcinogens .
PITC is known to induce the expression of phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1) []. These enzymes play a crucial role in detoxifying xenobiotics (foreign chemicals) and carcinogens by conjugating them with glutathione for excretion. The exact mechanism of PITC-mediated enzyme induction is still under investigation, but it is believed to involve activation of cellular signaling pathways like Nrf2/ARE.
The synthesis of 3-phenylpropyl isothiocyanate can be achieved through several methods:
3-Phenylpropyl isothiocyanate has several applications:
Interaction studies involving 3-phenylpropyl isothiocyanate focus on its biochemical pathways and effects on various cellular systems:
Several compounds share structural similarities with 3-phenylpropyl isothiocyanate, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzyl isothiocyanate | Benzene ring with an isothiocyanate group | Known for strong antimicrobial activity |
| Allyl isothiocyanate | Propene structure with an isothiocyanate group | Exhibits potent anticancer properties |
| 4-Methylthioisothiocyanate | Methylthio group attached to an isothiocyanate | Demonstrates unique enzyme inhibition profiles |
What sets 3-phenylpropyl isothiocyanate apart from these similar compounds includes its specific induction of phase II detoxifying enzymes and its unique chemopreventive profile against particular types of cancers. While other isothiocyanates also exhibit biological activities, the combination of its structural characteristics and biological effects makes it a significant compound for further research in cancer prevention and therapeutic applications .
The primary synthesis of 3-phenylpropyl isothiocyanate involves the reaction of 3-phenylpropylamine with thiophosgene in the presence of a base, typically triethylamine. This method leverages the nucleophilic substitution mechanism, where the amine group attacks the electrophilic thiophosgene, forming a dithiocarbamate intermediate that subsequently eliminates hydrogen chloride to yield the isothiocyanate product. For example, 3-phenylpropylamine (6.76 g, 0.05 mol) reacts with thiophosgene (4.19 mL, 0.055 mol) in dichloromethane under triethylamine catalysis (15.4 mg, 0.11 mol) to produce 3-phenylpropyl isothiocyanate in 77% yield.
Alternative routes include the use of 1,1′-thiocarbonyldiimidazole (TCDI) as a safer thiophosgene substitute. TCDI reacts with 3-phenylpropylamine to form an intermediate that undergoes desulfurization, though this method requires additional purification steps.
Table 1: Comparison of Synthetic Routes
| Method | Reagents | Solvent | Yield | Source |
|---|---|---|---|---|
| Thiophosgene route | Thiophosgene, triethylamine | Dichloromethane | 77% | |
| TCDI-mediated route | 1,1′-Thiocarbonyldiimidazole | Tetrahydrofuran | 68% |
Catalytic systems play a critical role in enhancing reaction efficiency. Triethylamine remains the most common base for neutralizing hydrogen chloride byproducts, but recent studies highlight the efficacy of N-methylmorpholine (NMM) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in improving selectivity. For instance, DBU (2 mol%) in tetrahydrofuran at 40°C reduces side reactions during the TCDI-mediated synthesis, achieving 72% yield.
Solvent choice significantly impacts reaction kinetics. Polar aprotic solvents like acetonitrile enhance thiophosgene solubility, while tetrahydrofuran stabilizes intermediates in multicomponent reactions. Microwave-assisted synthesis reduces reaction times from hours to minutes; for example, irradiating 3-phenylpropylamine with thiophosgene at 90°C for 10 minutes increases yield by 15% compared to conventional heating.
Key Optimization Parameters
Yield improvements rely on stoichiometric precision and byproduct management. Excess thiophosgene (1.1–1.2 equiv.) ensures complete amine conversion, while in situ removal of hydrogen chloride via triethylamine prevents intermediate degradation. A scaled-up synthesis (1.0 mol scale) using vacuum distillation achieves 85% purity, though residual thiophosgene necessitates rigorous washing with sodium bicarbonate.
Scalability challenges include:
Table 2: Scalability Data
| Scale (mol) | Method | Purity | Yield | Key Challenge |
|---|---|---|---|---|
| 0.05 | Thiophosgene | 95% | 77% | Small-scale toxicity control |
| 1.0 | Vacuum distillation | 85% | 72% | Residual solvent removal |
3-Phenylpropyl isothiocyanate (C₁₀H₁₁NS) exhibits characteristic nuclear magnetic resonance (NMR) spectral patterns that provide valuable insights into its molecular structure [1]. The proton NMR spectrum of 3-phenylpropyl isothiocyanate displays signals corresponding to the aromatic protons in the phenyl ring, typically appearing in the range of 7.10-7.40 ppm [2]. The methylene protons adjacent to the isothiocyanate group (-CH₂-NCS) generally show a triplet signal at approximately 3.5-3.7 ppm, while the other methylene groups in the propyl chain appear at higher field strengths [3].
Carbon-13 NMR spectroscopy of 3-phenylpropyl isothiocyanate reveals a distinctive pattern with signals for the aromatic carbons appearing in the range of 125-140 ppm [4]. The isothiocyanate carbon (N=C=S) typically gives a very broad, often weak signal at approximately 130-135 ppm, which is characteristic of isothiocyanate compounds [19]. This broadening phenomenon is attributed to the structural flexibility of the isothiocyanate group rather than quadrupolar broadening by nitrogen-14 as previously thought [21]. The aliphatic carbon signals from the propyl chain appear in the upfield region between 30-45 ppm [1].
Table 1: Key NMR Spectral Data for 3-Phenylpropyl isothiocyanate
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 7.10-7.40 | Aromatic protons |
| ¹H | 3.50-3.70 | -CH₂-NCS |
| ¹H | 2.60-2.80 | Ph-CH₂- |
| ¹H | 1.90-2.10 | -CH₂-CH₂-CH₂- |
| ¹³C | 130-135 | N=C=S (broad) |
| ¹³C | 125-140 | Aromatic carbons |
| ¹³C | 42-45 | -CH₂-NCS |
| ¹³C | 32-35 | Ph-CH₂- |
| ¹³C | 30-32 | -CH₂-CH₂-CH₂- |
The Fourier Transform Infrared (FTIR) spectrum of 3-phenylpropyl isothiocyanate exhibits several characteristic absorption bands that correspond to its functional groups [3]. The most distinctive feature is the strong absorption band of the isothiocyanate group (N=C=S) which appears at approximately 2100 cm⁻¹ [5]. This band is typically split into multiple components, a phenomenon that has been attributed to Fermi resonance between the asymmetric stretching vibration of the N=C=S group and combination bands [22].
The aromatic C-H stretching vibrations of the phenyl ring are observed in the range of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl chain appear at 2850-2950 cm⁻¹ [3] [5]. The C=C stretching vibrations of the aromatic ring are typically observed at 1600-1650 cm⁻¹ and 1450-1500 cm⁻¹ [3]. The C-N stretching vibration is generally observed at approximately 1250 cm⁻¹ [3].
Table 2: Key FTIR Absorption Bands of 3-Phenylpropyl isothiocyanate
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2100 | N=C=S asymmetric stretching |
| 3000-3100 | Aromatic C-H stretching |
| 2850-2950 | Aliphatic C-H stretching |
| 1600-1650 | Aromatic C=C stretching |
| 1450-1500 | Aromatic C=C stretching |
| 1250 | C-N stretching |
| 965 | N=C=S symmetric stretching |
| 720-730 | N=C=S in-plane bending |
| 530-535 | N=C=S out-of-plane bending |
Raman spectroscopy provides complementary information to FTIR spectroscopy for the structural characterization of 3-phenylpropyl isothiocyanate [3]. The Raman spectrum of isothiocyanate compounds typically shows strong bands corresponding to the N=C=S stretching vibrations [3]. For 3-phenylpropyl isothiocyanate, the asymmetric stretching vibration of the N=C=S group appears at approximately 2100 cm⁻¹, similar to its position in the FTIR spectrum [3] [22].
The symmetric stretching vibration of the N=C=S group is observed at approximately 965 cm⁻¹ in the Raman spectrum [3]. The in-plane bending vibration of the N=C=S group appears at around 720-730 cm⁻¹, while the in-plane wagging vibration is observed at approximately 235 cm⁻¹ [3]. The out-of-plane bending vibration of the N=C=S group is typically observed at 530-535 cm⁻¹ [3].
The Raman spectrum also shows bands corresponding to the vibrations of the phenyl ring and the propyl chain [3]. The C=C stretching vibrations of the aromatic ring appear at 1580-1620 cm⁻¹, while the C-H stretching vibrations of the phenyl ring are observed at 3050-3100 cm⁻¹ [3]. The aliphatic C-H stretching vibrations of the propyl chain appear at 2850-2950 cm⁻¹ [3].
The crystal structure of 3-phenylpropyl isothiocyanate has been studied to understand its three-dimensional arrangement and molecular packing in the solid state [7] [10]. The compound crystallizes in a monoclinic crystal system with a molecular formula of C₁₀H₁₁NS and a molecular weight of 177.27 g/mol [10]. The crystal structure reveals that the molecule adopts an extended conformation with the phenyl ring and the isothiocyanate group positioned at opposite ends of the propyl chain [10].
The bond lengths and angles in the crystal structure of 3-phenylpropyl isothiocyanate are consistent with those expected for its chemical structure [10]. The N=C bond length in the isothiocyanate group is typically around 1.16-1.17 Å, while the C=S bond length is approximately 1.55-1.56 Å [10]. The N=C=S angle is close to 180°, reflecting the linear nature of the isothiocyanate group [10].
The crystal packing of 3-phenylpropyl isothiocyanate is influenced by weak intermolecular interactions, including C-H···S hydrogen bonds and π-π stacking interactions between the phenyl rings of adjacent molecules [10] [12]. These interactions contribute to the stability of the crystal structure and influence the physical properties of the compound in the solid state [10].
Conformational analysis of 3-phenylpropyl isothiocyanate reveals the presence of multiple conformers due to rotation around the single bonds in the propyl chain [10] [30]. The most stable conformer typically has an extended structure with the phenyl ring and the isothiocyanate group positioned at maximum distance from each other to minimize steric hindrance [10].
The conformational flexibility of the propyl chain allows the molecule to adopt different arrangements, which can influence its reactivity and interactions with other molecules [30]. The rotation around the C-C bonds in the propyl chain can lead to gauche and anti conformations, with the anti conformation generally being more stable due to reduced steric interactions [30].
The isothiocyanate group itself exhibits conformational flexibility, particularly with respect to the C-N-C=S dihedral angle [21]. This flexibility contributes to the broadening of the isothiocyanate carbon signal in the carbon-13 NMR spectrum, as discussed earlier [21]. The conformational dynamics of the isothiocyanate group can influence the reactivity of the molecule in chemical reactions [21].
Quantum mechanical calculations have been employed to investigate the electronic properties of 3-phenylpropyl isothiocyanate [14] [16]. Density Functional Theory (DFT) methods, particularly those using the B3LYP functional with basis sets such as 6-311++G(d,p) and 6-311++G(2d,2p), have been utilized to optimize the geometry and calculate various electronic properties of the molecule [3] [14].
The optimized geometry obtained from DFT calculations is in good agreement with experimental structural data, validating the computational approach [3]. The calculated bond lengths, bond angles, and dihedral angles provide insights into the molecular structure of 3-phenylpropyl isothiocyanate in its ground state [3]. The linear nature of the isothiocyanate group, with an N=C=S angle close to 180°, is correctly predicted by the calculations [3].
Normal coordinate analysis and potential energy distribution calculations have been performed to assign the vibrational modes observed in the FTIR and Raman spectra of isothiocyanate compounds [3]. These calculations help in understanding the nature of the vibrational bands and their correlation with the molecular structure [3].
The electronic structure of 3-phenylpropyl isothiocyanate is characterized by the distribution of electron density and the energies of its molecular orbitals [14] [17]. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for understanding the reactivity of the molecule [33] [34].
The HOMO of 3-phenylpropyl isothiocyanate is primarily localized on the isothiocyanate group and partly on the phenyl ring, reflecting the electron-rich nature of these moieties [33]. The LUMO, on the other hand, is mainly distributed over the isothiocyanate group and the adjacent carbon atoms, indicating the potential sites for electrophilic attack [33].
The energy gap between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical stability and reactivity of the molecule [34]. A smaller HOMO-LUMO gap is generally associated with higher reactivity, while a larger gap indicates greater stability [34]. For 3-phenylpropyl isothiocyanate, the HOMO-LUMO gap calculated using DFT methods is typically in the range of 4-5 eV, suggesting moderate chemical stability [34].
The charge distribution in 3-phenylpropyl isothiocyanate, calculated using quantum mechanical methods, reveals the polarization of the molecule and the potential sites for electrophilic and nucleophilic attacks [17]. The carbon atom in the isothiocyanate group carries a partial positive charge, while the sulfur atom bears a partial negative charge [17]. This charge separation contributes to the reactivity of the isothiocyanate group towards nucleophiles [17].
The dipole moment of 3-phenylpropyl isothiocyanate, calculated from the charge distribution, provides information about the overall polarity of the molecule [17]. The calculated dipole moment is typically in the range of 3-4 Debye, indicating a moderately polar character [17]. The direction of the dipole moment is primarily along the axis of the isothiocyanate group, reflecting the significant contribution of this group to the overall polarity of the molecule [17].
Table 3: Calculated Electronic Properties of 3-Phenylpropyl isothiocyanate
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.2 to -6.5 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.8 to -2.1 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 4.1 to 4.4 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.2 to 3.8 Debye | DFT/B3LYP/6-311++G(d,p) |
| Global Hardness | 2.0 to 2.2 eV | DFT/B3LYP/6-311++G(d,p) |
| Global Softness | 0.45 to 0.50 eV⁻¹ | DFT/B3LYP/6-311++G(d,p) |
| Electrophilicity Index | 1.8 to 2.2 eV | DFT/B3LYP/6-311++G(d,p) |
Corrosive;Irritant